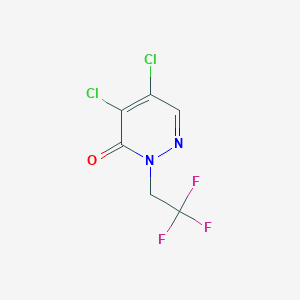
5-(2-Thienyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Thienyl)thiazole is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Méthodes De Préparation
The synthesis of 5-(2-Thienyl)thiazole can be achieved through several methods. One common synthetic route involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
5-(2-Thienyl)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into a dihydrothiazole derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(2-Thienyl)thiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(2-Thienyl)thiazole involves its interaction with specific molecular targets. For instance, thiazole derivatives can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research. Additionally, thiazole compounds can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
5-(2-Thienyl)thiazole can be compared with other similar compounds such as:
Thiazole: A basic heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Thiophene: A sulfur-containing heterocycle similar to thiazole but lacking the nitrogen atom.
Benzothiazole: A fused ring system containing both benzene and thiazole rings.
The uniqueness of this compound lies in its combined structural features of both thiazole and thiophene rings, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
332113-83-4 |
|---|---|
Formule moléculaire |
C7H5NS2 |
Poids moléculaire |
167.3 g/mol |
Nom IUPAC |
5-thiophen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H5NS2/c1-2-6(9-3-1)7-4-8-5-10-7/h1-5H |
Clé InChI |
MFKCSFZEAYFCPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[bis(4-fluorophenyl)methylidene]-3-methylbutanoate](/img/structure/B8620734.png)



![9-(tert-Butyl) 2-methyl 1-oxa-4,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B8620750.png)




![3-Methyl-5-thiophen-2-yl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8620793.png)
![5-Chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8620798.png)
